Enzyme Kinetic Differentiation: Peptidase E Substrate Affinity vs. Carnosinase
Asp-His is a specific substrate for peptidase E (PepE), an aspartate-specific dipeptidase, with a reported Michaelis constant (KM) of 0.6 mM and turnover number (kcat) of 418 s⁻¹ at pH 8.5, 37°C [1]. In contrast, carnosine (β-alanyl-L-histidine) is hydrolyzed by serum carnosinase (CN1) with a KM of 1.2 mM [2]. The lower KM value for PepE indicates higher affinity of the enzyme for Asp-His compared to carnosine for its cognate hydrolase [1][2].
| Evidence Dimension | Enzyme Affinity (KM) |
|---|---|
| Target Compound Data | 0.6 mM (peptidase E) |
| Comparator Or Baseline | Carnosine: 1.2 mM (serum carnosinase CN1) |
| Quantified Difference | KM for Asp-His is 50% lower than for carnosine, indicating 2-fold higher enzyme affinity |
| Conditions | pH 8.5, 37°C, wild-type enzyme |
Why This Matters
This differential enzyme recognition confirms that Asp-His follows a distinct catabolic route from carnosine, precluding functional substitution in metabolic or stability-sensitive applications.
- [1] BRENDA Enzyme Database. (2026). Ligand Asp-His. Retrieved from https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=33925 View Source
- [2] Teufel, M., Saudek, V., Ledig, J. P., Bernhardt, A., Boularand, S., Carreau, A., ... & Birck, M. R. (2003). Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase. Journal of Biological Chemistry, 278(8), 6521-6531. PMID: 12473676. View Source
